N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide
Description
N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide is a synthetic organic compound that features a tetrazole ring, a phenyl ring, and a pentanamide group
Properties
IUPAC Name |
N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-5-6-10(2)15(21)16-12-7-8-14(22-4)13(9-12)20-11(3)17-18-19-20/h7-10H,5-6H2,1-4H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKZWFDKUKWUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=C(C=C1)OC)N2C(=NN=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction is often carried out in the presence of a catalyst such as zinc chloride or triethylamine, under reflux conditions in a solvent like acetonitrile .
Industrial Production Methods
Industrial production of tetrazole derivatives, including N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide, often involves large-scale batch or continuous flow processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is generally resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can target the amide group, converting it to an amine under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically avoided due to the stability of the tetrazole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the amide group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2-methylpentanamide: Lacks the methyl group on the tetrazole ring.
N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-ethylpentanamide: Has an ethyl group instead of a methyl group on the pentanamide chain
Uniqueness
N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide is unique due to the presence of both the methoxy and 5-methyltetrazol-1-yl groups on the phenyl ring, which can enhance its biological activity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
